molecular formula C23H26Cl2N4O4 B465110 4-chloro-N'-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide

4-chloro-N'-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide

Cat. No.: B465110
M. Wt: 493.4g/mol
InChI Key: RDMDWKOEULXDOQ-UHFFFAOYSA-N
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Description

4-chloro-N’-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure characterized by the presence of two 4-chlorobenzoyl groups and a hydrazino linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazide. This intermediate is then reacted with 9-oxononanoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-N’-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazino and benzoyl groups play a crucial role in these interactions, facilitating binding and enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl hydrazide
  • 9-oxononanoic acid derivatives
  • Other benzoyl hydrazides

Uniqueness

4-chloro-N’-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide is unique due to its dual 4-chlorobenzoyl groups and the hydrazino linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications.

Properties

Molecular Formula

C23H26Cl2N4O4

Molecular Weight

493.4g/mol

IUPAC Name

1-N',9-N'-bis(4-chlorobenzoyl)nonanedihydrazide

InChI

InChI=1S/C23H26Cl2N4O4/c24-18-12-8-16(9-13-18)22(32)28-26-20(30)6-4-2-1-3-5-7-21(31)27-29-23(33)17-10-14-19(25)15-11-17/h8-15H,1-7H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33)

InChI Key

RDMDWKOEULXDOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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